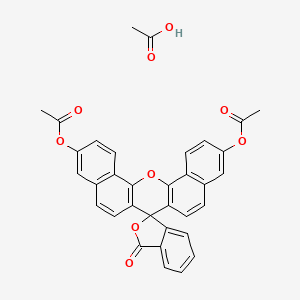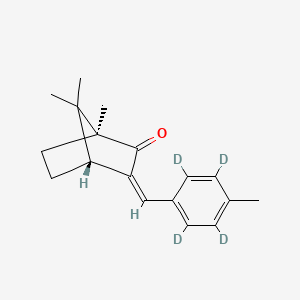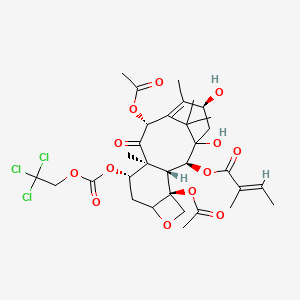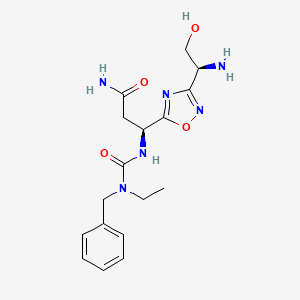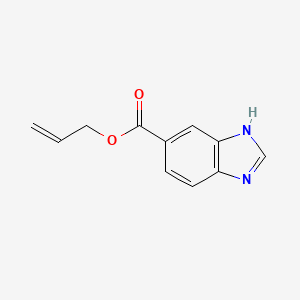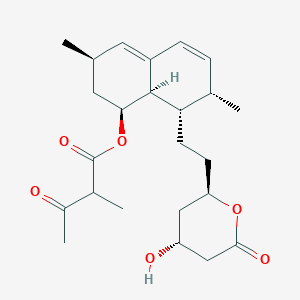
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde is an organic compound with the molecular formula C9H7NO4. It is characterized by the presence of a hydroxyl group, a nitrophenyl group, and an acrylaldehyde moiety. This compound is of significant interest in organic and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde typically involves the condensation of 2-nitrobenzaldehyde with a suitable enolate or enamine precursor. One common method is the Knoevenagel condensation, where 2-nitrobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(2-nitrophenyl)acrylaldehyde.
Reduction: Formation of 3-hydroxy-2-(2-aminophenyl)acrylaldehyde.
Substitution: Formation of halogenated derivatives like 3-hydroxy-2-(2-bromophenyl)acrylaldehyde.
Applications De Recherche Scientifique
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound can modulate enzyme activity by acting as a competitive inhibitor or substrate analog. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde
- 3-Hydroxy-2-(2-aminophenyl)acrylaldehyde
- 3-Hydroxy-2-(4-methylsulfonyl-2-nitrophenyl)acrylaldehyde
Uniqueness
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-2-(2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-5-7(6-12)8-3-1-2-4-9(8)10(13)14/h1-6,11H/b7-5+ |
Clé InChI |
GEGQHUURGSTYQY-FNORWQNLSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C(=C/O)/C=O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=CO)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


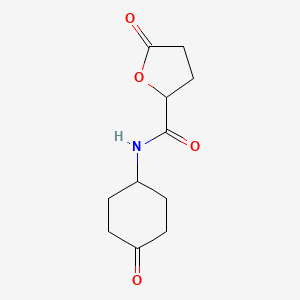
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)
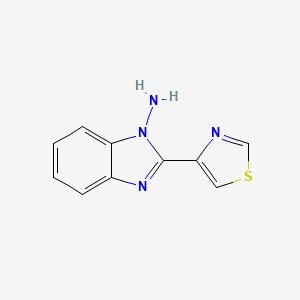
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
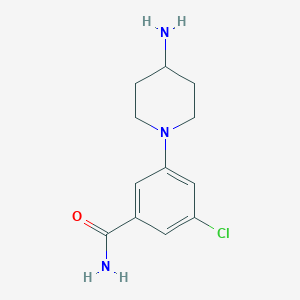
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
